![molecular formula C11H11BrN2O3 B2519948 3-[(aminometilideno(4-bromofenil))amino]oxi]prop-2-enoato de metilo CAS No. 1461727-01-4](/img/structure/B2519948.png)
3-[(aminometilideno(4-bromofenil))amino]oxi]prop-2-enoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate is a chemical compound with the molecular formula C11H11BrN2O3 and a molecular weight of 299.124 g/mol. . It is characterized by the presence of a bromophenyl group, a methoxycinnamaldehyde moiety, and a prop-2-enoate ester group.
Aplicaciones Científicas De Investigación
Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Métodos De Preparación
The synthesis of Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate typically involves the reaction of 4-bromoaniline with methoxycinnamaldehyde under specific conditions to form the intermediate Schiff base. This intermediate is then reacted with methyl acrylate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Análisis De Reacciones Químicas
Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Mecanismo De Acción
The mechanism of action of Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The methoxycinnamaldehyde moiety may also play a role in modulating biological pathways, leading to various pharmacological effects.
Comparación Con Compuestos Similares
Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate can be compared with similar compounds such as:
Methyl 3-({[amino(4-chlorophenyl)methylidene]amino}oxy)prop-2-enoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-({[amino(4-fluorophenyl)methylidene]amino}oxy)prop-2-enoate: Similar structure but with a fluorine atom instead of bromine.
Methyl 3-({[amino(4-iodophenyl)methylidene]amino}oxy)prop-2-enoate: Similar structure but with an iodine atom instead of bromine.
These compounds share similar chemical properties but may exhibit different biological activities due to the varying halogen atoms .
Propiedades
Número CAS |
1461727-01-4 |
|---|---|
Fórmula molecular |
C11H11BrN2O3 |
Peso molecular |
299.12 g/mol |
Nombre IUPAC |
methyl 3-[[amino-(4-bromophenyl)methylidene]amino]oxyprop-2-enoate |
InChI |
InChI=1S/C11H11BrN2O3/c1-16-10(15)6-7-17-14-11(13)8-2-4-9(12)5-3-8/h2-7H,1H3,(H2,13,14) |
Clave InChI |
SNCNDOBWQGNBJM-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CON=C(C1=CC=C(C=C1)Br)N |
SMILES canónico |
COC(=O)C=CON=C(C1=CC=C(C=C1)Br)N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2519866.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2519870.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2519871.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
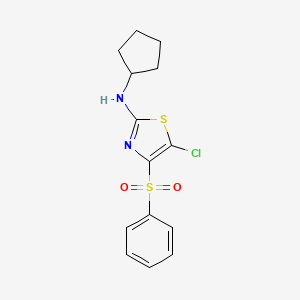
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2519876.png)
![1-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine](/img/structure/B2519877.png)
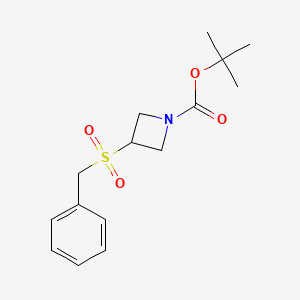

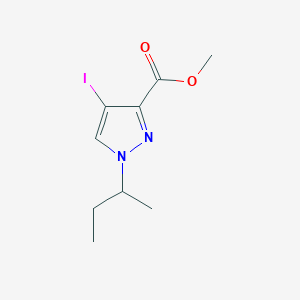
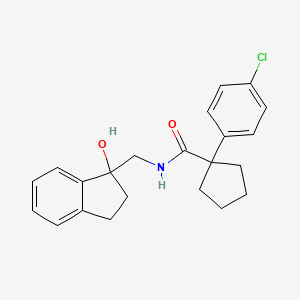
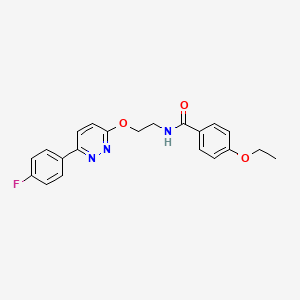
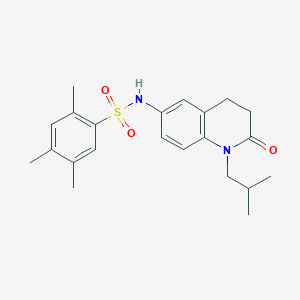
![methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2519887.png)
